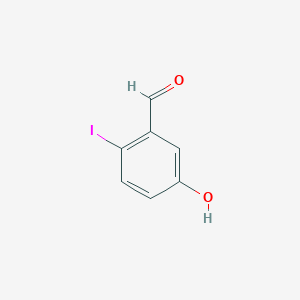

5-Hydroxy-2-iodobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJRYFRHGBHRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299363 | |

| Record name | 5-hydroxy-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50765-11-2 | |

| Record name | 50765-11-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxy-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Hydroxy-2-iodobenzaldehyde: Synthesis, Reactivity, and Applications

This guide provides an in-depth technical overview of 5-Hydroxy-2-iodobenzaldehyde (CAS No. 50765-11-2), a versatile aromatic building block crucial for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will move beyond simple data recitation to explore the causal relationships in its synthesis and reactivity, offering field-proven insights into its practical application.

Introduction: Strategic Importance of a Bifunctional Reagent

This compound is a substituted aromatic aldehyde possessing three key functional groups: a hydroxyl group, an iodine atom, and an aldehyde. This unique trifecta of reactivity makes it a highly valuable intermediate in organic synthesis. The electron-donating hydroxyl group and the electron-withdrawing aldehyde group modulate the reactivity of the aromatic ring, while the ortho-iodine atom serves as a prime handle for carbon-carbon bond formation via cross-coupling reactions. Its structure is a carefully orchestrated platform for building molecular complexity, enabling access to a wide range of heterocyclic and polycyclic scaffolds found in medicinally relevant compounds.

Physicochemical & Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is a prerequisite for any successful experimental work. All handling should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50765-11-2 | [4][5][6][7] |

| Molecular Formula | C₇H₅IO₂ | [4][5][7] |

| Molecular Weight | 248.02 g/mol | [4][5][7] |

| Appearance | White to light yellow or orange powder/crystal | [8][9] |

| Melting Point | 125 °C | [10] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Iodo-5-hydroxybenzaldehyde, 5-Iodosalicylaldehyde (Note: This is a common misnomer, as the hydroxyl is at C5, not C2 relative to the aldehyde) | [9][11] |

Hazard Summary:

-

Health Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1][12]

-

Precautions: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash thoroughly after handling.[1] Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][13]

Synthesis Protocols: Regioselective Iodination

The synthesis of this compound typically involves the electrophilic iodination of a hydroxybenzaldehyde precursor. The key challenge is achieving the correct regiochemistry, placing the iodine atom ortho to the aldehyde and meta to the hydroxyl group. Direct iodination of 3-hydroxybenzaldehyde is a common approach.

Iodination using Bis(pyridine)iodonium(I) Tetrafluoroborate (IPy₂BF₄)

This method provides good regioselectivity. The choice of IPy₂BF₄ as the iodinating agent is strategic; it is a mild and efficient source of electrophilic iodine ("I+"). The reaction is performed in a non-polar solvent like dichloromethane (DCM) with a strong acid co-reagent.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol: [8]

-

Preparation: To a solution of 3-hydroxybenzaldehyde (1.0 g, 8.18 mmol) in dichloromethane (100 mL), slowly add tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, 1.078 g, 12.28 mmol) at room temperature.

-

Scientist's Insight: The strong acid protonates the carbonyl, further deactivating the ring towards electrophilic substitution and helping direct the incoming electrophile.

-

-

Iodination: Add bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄, 3.045 g, 8.18 mmol). The solution is stirred for 5 minutes at room temperature.

-

Scientist's Insight: The reaction is rapid. Monitoring by Thin Layer Chromatography (TLC) is crucial to avoid side reactions from prolonged reaction times.

-

-

Workup: Add 15 mL of 1M HCl. The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

Washing: The combined organic layers are washed with water (10 mL) and a 5% sodium thiosulfate (Na₂S₂O₃) aqueous solution (25 mL).

-

Scientist's Insight: The thiosulfate wash is critical for quenching any unreacted iodine or iodinating agent, preventing degradation of the product.

-

-

Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by crystallization.

Alternative Method: Iodine and Iodic Acid

An alternative, more classical approach utilizes a combination of molecular iodine (I₂) and iodic acid (HIO₃).[14] This system generates electrophilic iodine in situ. This method is advantageous due to the lower cost of reagents.[14]

Step-by-Step Protocol: [14]

-

Dissolve the hydroxybenzaldehyde precursor in ethanol.

-

Add iodine (I₂) and heat the mixture to approximately 35°C.

-

Add a solution of iodic acid in water with stirring for 2 hours.

-

Dilute the reaction with water and quench unreacted iodine with a saturated solution of sodium thiosulfate.

-

The solid product that separates is filtered, washed with water, and recrystallized from ethanol.

Reactivity and Key Synthetic Transformations

The true utility of this compound lies in the selective manipulation of its functional groups. The aryl iodide is a premier functional group for palladium-catalyzed cross-coupling reactions, while the hydroxyl and aldehyde groups can undergo a variety of classical transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[15][16] The aryl iodide of our title compound is highly reactive under these conditions, allowing for the introduction of a wide range of aryl or vinyl substituents.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Coupling: [17][18]

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Scientist's Insight: The choice of base is critical. Carbonates are often sufficient, but for less reactive boronic acids, a stronger base like a phosphate or fluoride may be required to facilitate transmetalation.[18]

-

-

Solvent: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Scientist's Insight: Degassing the solvent (e.g., by bubbling argon or nitrogen through it) is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) for several hours (typically 2-24 h) at a temperature ranging from 80-110°C. Monitor progress by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Williamson Ether Synthesis

The phenolic hydroxyl group can be readily alkylated via the Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism where the phenoxide, formed by deprotonation with a base, acts as a nucleophile.[19]

General Protocol for Etherification: [19][20]

-

Deprotonation: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF). Add a base, typically potassium carbonate (K₂CO₃, 1.5-2.5 eq).

-

Scientist's Insight: K₂CO₃ is a practical choice as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions with the aldehyde. Stronger bases like NaH could potentially lead to undesired reactions.[19]

-

-

Alkylation: Stir the mixture for 15-30 minutes, then add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide, 1.0-1.2 eq).

-

Reaction: Heat the mixture (reflux for acetone, ~56°C; higher for DMF) and monitor by TLC until the starting material is consumed.

-

Workup: Cool the reaction. If using DMF, pour into ice water to precipitate the product. If using acetone, filter off the inorganic salts.

-

Isolation: Collect the product by filtration or by extracting the aqueous mixture with an organic solvent. Concentrate the organic phase to obtain the crude ether, which can be purified by chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The synthetic utility of this compound makes it a valuable precursor for a variety of complex molecules. Its derivatives are explored for their potential biological activities and material properties.

-

Precursor to Bioactive Heterocycles: The aldehyde functionality is a key starting point for condensation reactions to form imines (Schiff bases), which can then be cyclized to generate nitrogen-containing heterocycles. Subsequent Suzuki coupling at the C2 position allows for the rapid diversification of these scaffolds, a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.[21][22]

-

Synthesis of Salen Ligands: The aldehyde can react with diamines to form Salen-type ligands. The iodo- and hydroxyl- substituents can be further modified to tune the electronic and steric properties of the resulting metal complexes, which have applications in catalysis and materials science.[11]

Caption: Synthetic pathways and applications of this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its well-defined points of reactivity allow for a logical and stepwise assembly of complex structures. By understanding the principles behind its synthesis and the mechanisms of its key transformations, researchers can effectively leverage this compound to accelerate discovery in medicine and materials science. The protocols and insights provided herein serve as a robust foundation for its practical and innovative application in the laboratory.

References

- 1. biosynth.com [biosynth.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. scbt.com [scbt.com]

- 5. 50765-11-2,this compound China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 6. keyorganics.net [keyorganics.net]

- 7. This compound - CAS:50765-11-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 2-Hydroxy-5-iodobenzaldehyde | 1761-62-2 | TCI AMERICA [tcichemicals.com]

- 10. Detailed information [cica-web.kanto.co.jp]

- 11. 2-HYDROXY-5-IODO-BENZALDEHYDE | 1761-62-2 [chemicalbook.com]

- 12. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. tsijournals.com [tsijournals.com]

- 15. Yoneda Labs [yonedalabs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 21. Strategies on biosynthesis and production of bioactive compounds in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ffhdj.com [ffhdj.com]

5-Hydroxy-2-iodobenzaldehyde: A Comprehensive Technical Guide for Scientific Professionals

Introduction

5-Hydroxy-2-iodobenzaldehyde is a key aromatic organic compound that serves as a versatile building block in the synthesis of a wide array of complex molecules. Its unique trifunctional nature, featuring a hydroxyl group, an iodine atom, and an aldehyde on a benzene ring, makes it a valuable reagent for researchers in medicinal chemistry, organic synthesis, and materials science. The strategic placement of these functional groups allows for regioselective reactions, enabling the construction of intricate molecular architectures. This guide provides an in-depth exploration of the core attributes of this compound, including its chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in drug development and scientific research.

Core Molecular and Physical Properties

Understanding the fundamental properties of this compound is paramount for its effective application in research and development.

Molecular Identity and Weight

The chemical identity of this compound is defined by its molecular formula and weight.

These fundamental parameters are critical for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data. The presence of a heavy iodine atom significantly contributes to the overall molecular mass.

Physicochemical Characteristics

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. This compound is typically a solid at room temperature, appearing as a white to light yellow or light orange powder or crystal.[6][7] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 50765-11-2 | [1] |

| Melting Point | 98-100 °C | [8][9] |

| Boiling Point | 282.0±30.0 °C (Predicted) | [9] |

| Appearance | White to light yellow/orange powder/crystal | [6][7] |

| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | [6] |

| Sensitivity | Air and Light Sensitive | [6][9] |

The compound should be stored under an inert gas to prevent degradation.[6]

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves electrophilic aromatic substitution on a substituted benzene ring.

General Synthesis Pathway

A common synthetic route to produce iodinated salicylaldehydes involves the direct iodination of a salicylaldehyde precursor. For instance, 5-iodosalicylaldehyde can be synthesized from salicylaldehyde using N-iodosuccinimide (NIS) as the iodine source.[8][9][10] The reaction is typically carried out in a chlorinated solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.[8][9][10]

The general workflow for this synthesis is outlined below:

Caption: General workflow for the synthesis of 5-iodosalicylaldehyde.

Experimental Protocol: Synthesis of 5-Iodosalicylaldehyde

This protocol is a representative example of the synthesis of an iodinated salicylaldehyde derivative.

Materials:

-

Salicylaldehyde

-

N-iodosuccinimide (NIS)

-

Triphenylphosphorane bis(trifluoromethylsulfonyl)imide (Catalyst)

-

Dichloromethane (or 1,2-dichloroethane)

-

Hexane

-

Ethyl acetate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve salicylaldehyde (1 mmol) in dichloromethane (to a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.[8][10]

-

Add the catalyst (0.025 mmol) to the stirred solution.[8][10]

-

Add N-iodosuccinimide (1.1 mmol) to the reaction mixture.[8][10]

-

Stir the mixture at room temperature or under reflux conditions.[8][10]

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the salicylaldehyde is completely consumed.[8][10]

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[10]

-

Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the purified 5-iodosalicylaldehyde.[10]

Key Reactions and Applications

The functional groups of this compound allow for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. It is a derivative of salicylaldehyde.[8]

-

Synthesis of Heterocycles: Salicylaldehydes are precursors to various oxygen-containing heterocycles like benzofurans and coumarins.[11]

-

Ligand Synthesis: It can be used to synthesize new salen ligands, which are important in coordination chemistry.[8][9]

-

Further Functionalization: The aldehyde group can undergo typical reactions such as oxidation, reduction, and condensation. The hydroxyl group can be alkylated or acylated, and the iodine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

For example, it may be used to synthesize 5-formylsalicylaldehyde and 5-ortho-carboranylsalicylaldehyde.[8][9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to safety data sheets, this compound is classified as an irritant.[4][5]

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][12]

-

Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[13]

Recommended Handling and Storage

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[6][12][13]

-

In case of insufficient ventilation, wear suitable respiratory equipment.[12]

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[6][13]

-

Use in a well-ventilated area.[13]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

-

Store away from incompatible materials such as strong oxidizing agents.[14]

First Aid Measures

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][13]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6][13]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[13]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its trifunctional nature allows for a wide range of chemical transformations, making it an essential building block for the synthesis of complex organic molecules, including novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. This compound - CAS:50765-11-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. escientificsolutions.com [escientificsolutions.com]

- 4. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-5-iodobenzaldehyde | 1761-62-2 | TCI AMERICA [tcichemicals.com]

- 7. 2-Hydroxy-5-iodobenzaldehyde | 1761-62-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 2-HYDROXY-5-IODO-BENZALDEHYDE | 1761-62-2 [chemicalbook.com]

- 9. 2-HYDROXY-5-IODO-BENZALDEHYDE CAS#: 1761-62-2 [m.chemicalbook.com]

- 10. 2-HYDROXY-5-IODO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 11. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 12. biosynth.com [biosynth.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Hydroxy-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-iodobenzaldehyde is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel optical properties. Its trifunctional nature, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and a readily displaceable iodo group, makes it a valuable intermediate in organic synthesis. Accurate structural elucidation and purity assessment are paramount in any synthetic workflow, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, the following narrative synthesizes fundamental NMR principles with practical, field-proven insights to not only present the spectral data but also to explain the underlying chemical principles that give rise to the observed spectra. Every aspect of the data and the proposed experimental protocol is grounded in established scientific literature to ensure trustworthiness and reproducibility.

Molecular Structure and Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme for the benzene ring of this compound will be used throughout this guide.

Caption: IUPAC numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) to ensure solubility and minimize interfering solvent signals, reveals distinct signals for the aldehyde, hydroxyl, and aromatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, which is in turn dictated by the inductive and resonance effects of the substituents on the benzene ring.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | ~9.75 | s | - |

| -OH | ~10.73 | br s | - |

| H-6 | ~7.88 | d | ~1.7 |

| H-4 | ~7.41 | dd | ~8.5, ~1.7 |

| H-3 | ~6.90 | d | ~8.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is the most deshielded, appearing as a singlet at approximately 9.75 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O double bond.[1] It appears as a singlet as there are no adjacent protons to couple with.

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is also significantly deshielded and typically appears as a broad singlet around 10.73 ppm. Its chemical shift can be highly variable and is dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding.[2]

-

Aromatic Protons (H-3, H-4, H-6):

-

H-6: This proton, positioned ortho to the electron-withdrawing aldehyde group and meta to the electron-donating hydroxyl group, resonates at the most downfield position of the aromatic protons, around 7.88 ppm. It appears as a doublet with a small coupling constant (J ≈ 1.7 Hz) due to meta-coupling with H-4.

-

H-4: This proton is situated meta to the aldehyde group and ortho to the hydroxyl group. It experiences both the deshielding effect of the iodine at the para position and the shielding effect of the adjacent hydroxyl group. It appears as a doublet of doublets around 7.41 ppm, showing both ortho-coupling to H-3 (J ≈ 8.5 Hz) and meta-coupling to H-6 (J ≈ 1.7 Hz).

-

H-3: This proton is ortho to the iodine and meta to the hydroxyl group. It is the most upfield of the aromatic protons, resonating at approximately 6.90 ppm. It appears as a doublet due to ortho-coupling with H-4 (J ≈ 8.5 Hz).

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~190.2 |

| C-5 | ~152.2 |

| C-1 | ~130.0 |

| C-6 | ~134.8 |

| C-3 | ~110.1 |

| C-4 | ~125.0 (estimated) |

| C-2 | ~84.1 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): Similar to its proton, the carbonyl carbon is highly deshielded and appears far downfield at approximately 190.2 ppm.[3]

-

Aromatic Carbons:

-

C-5 (-OH substituted): The carbon bearing the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom, resonating around 152.2 ppm.

-

C-1 (-CHO substituted): The carbon attached to the aldehyde group appears at approximately 130.0 ppm.

-

C-6: This carbon, adjacent to the aldehyde-substituted carbon, resonates around 134.8 ppm.

-

C-3: This carbon is found at approximately 110.1 ppm.

-

C-4: The chemical shift for C-4 is estimated to be around 125.0 ppm based on substituent effects.

-

C-2 (-I substituted): The carbon atom directly bonded to the iodine atom is significantly shielded and appears at a remarkably upfield position for an aromatic carbon, around 84.1 ppm. This is a characteristic effect of heavy atoms like iodine, often referred to as the "heavy atom effect".

-

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following experimental protocol is recommended.

I. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[4]

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good choice due to the compound's polarity. Other potential solvents include deuterated acetone or methanol. The choice of solvent can slightly alter the chemical shifts.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample information.

Caption: Workflow for NMR sample preparation.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans are typically sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are generally required due to the lower natural abundance of ¹³C.

-

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phasing and Baseline Correction: Phase the spectra to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable with a solid understanding of fundamental NMR principles. The distinct chemical shifts and coupling patterns of the aldehyde, hydroxyl, and aromatic protons and carbons serve as a unique fingerprint for this molecule. By following the detailed experimental protocol outlined in this guide, researchers, scientists, and drug development professionals can confidently acquire and interpret high-quality NMR data for this compound, ensuring the integrity and success of their synthetic endeavors.

References

- 1. 2-Iodobenzaldehyde | C7H5IO | CID 643439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-hydroxy-3-iodobenzaldehyde 97 215124-03-1 [sigmaaldrich.com]

- 3. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-HYDROXY-5-IODO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

FT-IR spectrum analysis of 5-Hydroxy-2-iodobenzaldehyde

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 5-Hydroxy-2-iodobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of FT-IR as applied to this specific molecule. It offers a predictive analysis of the infrared spectrum based on functional group contributions, a detailed, field-tested protocol for sample analysis using Attenuated Total Reflectance (ATR), and a systematic guide to spectral interpretation. The causality behind experimental choices is emphasized throughout, ensuring a deep, practical understanding of the technique and its application.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for elucidating molecular structure.[1][2] The method is predicated on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these natural vibrational modes.[3] This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups and, ultimately, the molecule itself.[1]

This compound (C₇H₅IO₂) is a substituted aromatic aldehyde of interest in organic synthesis and as a building block for more complex molecules. Its structure incorporates a hydroxyl group, an aldehyde, and an iodine atom on a benzene ring, presenting a rich and distinct infrared spectrum. Accurate spectral analysis is crucial for confirming its identity, assessing purity, and monitoring its transformations in chemical reactions. This guide provides the foundational knowledge and practical steps to perform and interpret such an analysis with confidence.

Predictive Spectral Analysis of this compound

Before acquiring a spectrum, a senior scientist will first analyze the molecule's structure to predict the key absorption bands. This predictive approach is a self-validating step; it establishes clear expectations that are later confirmed or challenged by the experimental data. The structure of this compound contains four key regions for mid-IR analysis: the O-H group, the C-H bonds, the C=O of the aldehyde, and the substituted aromatic ring.

Molecular Structure and Key Vibrational Modes

Caption: Predicted vibrational modes for this compound.

Expected Absorption Bands

The predicted locations of the key absorption bands are summarized in the table below. This serves as our primary reference for spectral interpretation.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity & Characteristics | Rationale & Authoritative Grounding |

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding, a hallmark of hydroxyl groups. |

| Aldehyde -CHO | C-H Stretch | ~2850 and ~2750 | Weak to Medium, Sharp | This characteristic pair of bands (a Fermi doublet) is highly diagnostic for aldehydes.[4][5] |

| Aldehyde C=O | C=O Stretch | 1650 - 1680 | Strong, Sharp | The carbonyl is conjugated with the aromatic ring, which lowers its stretching frequency from the typical ~1730 cm⁻¹ for a saturated aldehyde.[5][6] The presence of an ortho-hydroxyl group allows for potential intramolecular hydrogen bonding, further lowering the frequency. |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium, Sharp | Aromatic C-H stretches occur at higher wavenumbers than aliphatic C-H stretches.[4] |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak (multiple bands) | These absorptions arise from the stretching vibrations within the benzene ring itself.[6] |

| Aromatic Ring | C-H Bending (Out-of-Plane) | 800 - 900 | Medium to Strong | The substitution pattern (1,2,5- or 1,2,4- depending on numbering) dictates the position of these bands, which are highly diagnostic. |

| Phenolic C-O | C-O Stretch | 1200 - 1300 | Medium to Strong | This band corresponds to the stretching of the bond between the phenolic oxygen and the aromatic ring. |

| Halogen C-I | C-I Stretch | < 600 | Medium to Strong | This vibration occurs in the far-infrared region and is typically outside the range of a standard mid-IR (4000-400 cm⁻¹) spectrometer. |

Experimental Protocol: ATR-FT-IR Spectroscopy

For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[7][8] It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[7][9] The alternative, the KBr pellet method, involves grinding the sample with potassium bromide powder and pressing it into a transparent disk.[10][11] While effective, this method is more labor-intensive and can be affected by moisture. The ATR method provides a more trustworthy and efficient workflow.

Workflow for ATR-FT-IR Analysis

Caption: Standard Operating Procedure for ATR-FT-IR analysis.

Step-by-Step Methodology

-

Instrument Preparation:

-

Causality: Before any measurement, the ATR crystal (typically diamond or germanium) must be impeccably clean. Any residue from previous samples will appear in the current spectrum, leading to erroneous data.

-

Protocol: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.[7]

-

-

Background Collection:

-

Causality: The FT-IR instrument measures the absorption of the entire beam path, including atmospheric gases (CO₂, H₂O) and the instrument's own optical components. The background scan records this baseline spectrum, which is then automatically subtracted from the sample spectrum to isolate the sample's true absorption.[3] This is a critical self-validating step.

-

Protocol: With the clean, empty ATR accessory in place, initiate a background scan. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Causality: For ATR, intimate contact between the sample and the crystal is paramount. The infrared beam only penetrates a few micrometers into the sample.[8] Poor contact results in a weak, low-quality spectrum.

-

Protocol: Place a small amount of the this compound powder onto the center of the ATR crystal. A spatula tip's worth is usually sufficient.[12]

-

-

Pressure Application:

-

Causality: A pressure clamp is used to press the solid sample firmly and evenly against the crystal, maximizing the contact area and ensuring a strong, reproducible signal.

-

Protocol: Lower the pressure arm onto the sample. Apply consistent pressure using the device's torque knob or clamp mechanism. Avoid excessive force, which could damage the crystal.[7]

-

-

Sample Spectrum Collection:

-

Protocol: Using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution), collect the sample spectrum. The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Post-Measurement:

-

Protocol: Retract the pressure arm and carefully remove the sample powder. Clean the ATR crystal thoroughly as described in Step 1 to prepare for the next analysis.

-

Interpretation and Discussion of the FT-IR Spectrum

The acquired spectrum should now be compared against the predictions from Section 2.

-

O-H Stretching Region (3200-3600 cm⁻¹): A prominent, broad absorption band is expected here, confirming the presence of the phenolic hydroxyl group. The breadth of this peak is a direct result of hydrogen bonding.

-

C-H Stretching Region (2700-3100 cm⁻¹):

-

Carbonyl (C=O) Region (1650-1700 cm⁻¹): This will likely be the strongest and sharpest peak in the entire spectrum. Its position, expected around 1650-1680 cm⁻¹, confirms a conjugated aldehyde. If the peak is shifted to a lower frequency within this range, it strongly suggests intramolecular hydrogen bonding between the aldehyde's carbonyl oxygen and the ortho-hydroxyl group's hydrogen.

-

Fingerprint Region (<1600 cm⁻¹):

-

Aromatic C=C Stretches: A series of peaks between 1450 cm⁻¹ and 1600 cm⁻¹ will confirm the presence of the benzene ring.

-

C-O Stretch: A strong band around 1200-1300 cm⁻¹ will be present, corresponding to the phenolic C-O bond.

-

C-H Bending: The pattern of absorptions between 800-900 cm⁻¹ can be used to confirm the trisubstituted nature of the aromatic ring.

-

The combination of these observed bands provides a high-confidence identification of this compound. The absence of significant unexpected peaks is also a strong indicator of the sample's purity.

Conclusion

The FT-IR analysis of this compound is a straightforward yet powerful application of spectroscopic principles. By following a logical workflow of prediction, careful experimentation using the ATR technique, and systematic interpretation, a researcher can rapidly confirm the molecular identity and key structural features of the compound. The key diagnostic markers—the broad O-H stretch, the aldehyde's Fermi doublet C-H stretch, and the position of the strong C=O stretch—collectively form a unique spectral fingerprint. This guide provides the technical framework and expert rationale necessary for drug development professionals to employ FT-IR spectroscopy with both accuracy and confidence.

References

- 1. agilent.com [agilent.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. agilent.com [agilent.com]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. scribd.com [scribd.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-Depth Technical Guide to the Electronic Effects of Substituents on the Benzaldehyde Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzaldehyde scaffold is a cornerstone in organic synthesis and medicinal chemistry, serving as a critical intermediate for a vast array of active pharmaceutical ingredients (APIs) and complex molecules.[1][2] The chemical reactivity of the aldehyde functional group and the aromatic ring is profoundly influenced by the electronic properties of substituents on the benzene ring. Understanding and quantifying these electronic effects—a combination of inductive and resonance phenomena—is paramount for rational drug design, reaction optimization, and the prediction of molecular properties. This guide provides a comprehensive exploration of the theoretical underpinnings, practical implications, and experimental methodologies used to analyze substituent effects on benzaldehyde, offering field-proven insights for professionals in chemical and pharmaceutical sciences.

The Fundamental Principles: Inductive and Resonance Effects

The electronic influence of a substituent on the benzaldehyde ring is a nuanced interplay of two primary mechanisms: the inductive effect and the resonance effect.[3][4][5]

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity of the atoms in the substituent relative to carbon.[3][5]

-

Electron-Withdrawing Inductive Effect (-I): Substituents containing electronegative atoms (e.g., -NO₂, -Cl, -F, -CN) pull electron density away from the benzene ring through the σ-framework.[3]

-

Electron-Donating Inductive Effect (+I): Alkyl groups (e.g., -CH₃, -C₂H₅) are weakly electron-donating through the σ-framework via hyperconjugation and polarization.[3]

-

-

Resonance Effect (R): Also known as the mesomeric effect, this is transmitted through the pi (π) system and involves the delocalization of electrons between the substituent and the aromatic ring.[5][6]

-

Electron-Withdrawing Resonance Effect (-R): Substituents with a π-bond to an electronegative atom (e.g., -NO₂, -CN, -C=O) pull π-electron density from the ring, creating delocalized positive charge, particularly at the ortho and para positions.[3][5]

-

Electron-Donating Resonance Effect (+R): Substituents with a lone pair of electrons on an atom directly attached to the ring (e.g., -OH, -OCH₃, -NH₂) donate π-electron density to the ring, creating delocalized negative charge at the ortho and para positions.[6]

-

The overall electronic character of a substituent is the net result of these two effects, which can either reinforce or oppose each other.[3] For instance, a methoxy group (-OCH₃) is inductively withdrawing (-I) due to oxygen's electronegativity but is a powerful resonance donor (+R) due to its lone pairs; the +R effect dominates, making it an overall electron-donating group (EDG).[5] Conversely, a nitro group (-NO₂) is strongly withdrawing through both induction and resonance (-I, -R), making it a potent electron-withdrawing group (EWG).

Caption: A diagram illustrating the combined electronic effects of substituents.

The Hammett Equation: A Quantitative Framework

To move beyond qualitative descriptions, the Hammett equation provides a powerful tool for quantifying the electronic influence of meta- and para-substituents on reaction rates and equilibria.[7][8][9] Developed by Louis Plack Hammett, it is a cornerstone of physical organic chemistry.[7]

The equation is expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for a reaction with a substituted reactant.

-

k₀ or K₀ is the constant for the reference reaction with the unsubstituted (H) reactant.

-

σ (Sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). It quantifies the electronic effect of that substituent relative to hydrogen.[7]

-

ρ (Rho) is the reaction constant , which depends on the reaction type and conditions, but not the substituent. It measures the sensitivity of the reaction to the electronic effects of substituents.[7][10]

-

ρ > 0: The reaction is accelerated by EWGs. This implies that negative charge is developing (or positive charge is being lost) in the transition state relative to the ground state.[7]

-

ρ < 0: The reaction is accelerated by EDGs. This implies that positive charge is developing (or negative charge is being lost) in the transition state.

-

Table 1: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para | Electronic Nature |

|---|---|---|---|

| -N(CH₃)₂ | -0.15 | -0.83 | Strong EDG |

| -OCH₃ | +0.12 | -0.27 | Strong EDG (+R > -I) |

| -CH₃ | -0.07 | -0.17 | Weak EDG |

| -H | 0.00 | 0.00 | Reference |

| -Cl | +0.37 | +0.23 | Weak EWG (-I > +R) |

| -CN | +0.62 | +0.70 | Strong EWG |

| -NO₂ | +0.71 | +0.78 | Strong EWG |

Data compiled from various physical organic chemistry resources.

Impact on Chemical Reactivity

The primary site of reactivity in benzaldehyde is the electrophilic carbonyl carbon. Substituents dramatically modulate this reactivity, a key consideration for synthesis design.

Nucleophilic Addition to the Carbonyl Group

Reactions such as aldol condensations, Knoevenagel condensations, and additions of Grignard reagents are fundamentally driven by a nucleophile attacking the carbonyl carbon.[11]

-

Electron-Withdrawing Groups (EWGs): By pulling electron density from the ring and the aldehyde group, EWGs increase the partial positive charge (δ+) on the carbonyl carbon.[12] This enhances its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[11][13] For these reactions, the Hammett reaction constant (ρ) is positive.[11]

-

Electron-Donating Groups (EDGs): By pushing electron density into the ring system, EDGs reduce the electrophilicity of the carbonyl carbon, slowing down the rate of nucleophilic addition.[13]

Table 2: Comparative Yields in a Claisen-Schmidt Condensation The following data illustrates the effect of substituents on the yield of chalcone from the reaction of a substituted benzaldehyde with acetophenone.[11]

| Substituent on Benzaldehyde | Product Yield (%) | Rationale |

| p-N(CH₃)₂ | Low | Strong EDG deactivates the carbonyl. |

| p-OCH₃ | Moderate | EDG deactivates the carbonyl. |

| -H | Good | Baseline reactivity. |

| p-Cl | High | EWG activates the carbonyl. |

| p-NO₂ | Very High | Strong EWG strongly activates the carbonyl. |

Electrophilic Aromatic Substitution (EAS)

The aldehyde group (-CHO) itself is a deactivating, meta-directing group for electrophilic aromatic substitution.[3][4] Its strong electron-withdrawing nature (-I and -R effects) reduces the nucleophilicity of the benzene ring, making it less reactive than benzene towards electrophiles like NO₂⁺.[3][6] The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the primary site of attack.[3]

Spectroscopic Signatures of Electronic Effects

The electronic perturbations caused by substituents are readily observable using standard spectroscopic techniques, providing a powerful method for structural verification.[14]

-

¹H NMR Spectroscopy:

-

Aldehydic Proton (CHO): The chemical shift of this proton is sensitive to the electronic nature of the substituent. EWGs on the ring deshield this proton, shifting it further downfield (higher ppm), while EDGs cause a slight upfield shift.[14]

-

Aromatic Protons: EDGs shield the ortho and para protons, shifting them upfield, whereas EWGs deshield them, causing a downfield shift.[14]

-

-

IR Spectroscopy:

-

Carbonyl Stretch (ν_C=O): The position of the C=O stretching frequency is a direct probe of the carbonyl bond strength. EWGs withdraw electron density, strengthening the C=O double bond and increasing the stretching frequency (shifting to higher wavenumbers). EDGs donate electron density, which can be delocalized into the C=O bond, giving it more single-bond character, thus weakening it and decreasing the stretching frequency.[15]

-

Table 3: Representative Spectroscopic Data

| Compound | Aldehyde ¹H Shift (δ, ppm) | Carbonyl IR Stretch (ν, cm⁻¹) |

|---|---|---|

| p-Methoxybenzaldehyde | ~9.87 | ~1685 |

| Benzaldehyde | ~9.99 | ~1703 |

| p-Nitrobenzaldehyde | ~10.14 | ~1715 |

Applications in Drug Development

The strategic placement of substituents on a benzaldehyde-derived lead compound is a fundamental tactic in medicinal chemistry to optimize its pharmacological profile.

-

Modulating Bioactivity: The electronic nature of a substituent can drastically alter a molecule's interaction with its biological target. For example, altering the electron density of the aromatic ring can strengthen or weaken crucial hydrogen bonds or electrostatic interactions within a receptor's binding pocket.[16]

-

Improving Pharmacokinetics: Substituents can be used to fine-tune properties like metabolic stability and solubility. The introduction of a fluorine atom, a common bioisostere for hydrogen, can block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]

-

Versatile Synthetic Intermediates: Substituted benzaldehydes are critical building blocks for creating libraries of compounds for high-throughput screening.[1] One-pot synthesis methods are continuously being developed to efficiently generate diverse benzaldehyde derivatives for this purpose.[17][18][19]

Experimental Protocols

Protocol 1: Kinetic Analysis for a Hammett Plot

This protocol outlines a method to determine the Hammett reaction constant (ρ) for the base-catalyzed Claisen-Schmidt condensation.

Objective: To quantify the sensitivity of the reaction to substituent electronic effects.

Methodology:

-

Reactant Preparation: Prepare equimolar stock solutions (e.g., 0.1 M) of acetophenone and a series of substituted benzaldehydes (p-OCH₃, p-CH₃, H, p-Cl, p-NO₂) in a suitable solvent like 95% ethanol. Prepare a solution of the catalyst (e.g., 10% aqueous NaOH).[11]

-

Reaction Initiation: In a thermostatted UV-Vis cuvette at a constant temperature (e.g., 25°C), combine the acetophenone solution and the chosen benzaldehyde solution. The reaction is initiated by adding a catalytic amount of the NaOH solution.

-

Kinetic Monitoring: Immediately begin monitoring the reaction by UV-Vis spectroscopy. The formation of the conjugated chalcone product will result in a new absorbance band at a longer wavelength (typically >300 nm). Record the absorbance at this λ_max at regular time intervals.

-

Causality: The rate of increase in absorbance is directly proportional to the rate of product formation, allowing for the determination of the initial reaction rate (k).

-

-

Data Collection: Repeat the experiment for each substituted benzaldehyde under identical conditions. Also, run the reaction for the unsubstituted benzaldehyde (the reference reaction, k₀).

-

Data Analysis:

-

Calculate the initial rate for each reaction from the slope of the absorbance vs. time plot.

-

For each substituent, calculate log(k/k₀).

-

Look up the established Hammett σ constant for each substituent (from Table 1 or a reliable source).

-

Plot log(k/k₀) on the y-axis versus σ on the x-axis.

-

-

Interpretation: Perform a linear regression on the plotted data. The slope of the resulting line is the reaction constant, ρ. A positive slope confirms that the reaction is accelerated by EWGs, consistent with nucleophilic attack on the carbonyl being the rate-limiting step.

References

- 1. nbinno.com [nbinno.com]

- 2. News - What are six applications for benzaldehyde [sprchemical.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. d-nb.info [d-nb.info]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of 5-Hydroxy-2-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-iodobenzaldehyde, also known as 5-iodosalicylaldehyde, is an aromatic organic compound with the molecular formula C₇H₅IO₂.[1][2] It presents as a pale yellow to brown solid and is of significant interest in medicinal chemistry and organic synthesis, serving as a versatile precursor for the development of novel pharmaceutical agents and other complex molecules.[3] A thorough understanding of its solubility is paramount for its effective use in these applications, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in its physicochemical properties and the influence of its constituent functional groups.

Physicochemical Properties

A foundational understanding of the solubility of a compound begins with its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 50765-11-2 | [1][2] |

| Molecular Formula | C₇H₅IO₂ | [1][2] |

| Molecular Weight | 248.02 g/mol | [1][2] |

| Melting Point | 98-100 °C | [4][5] |

| Appearance | Pale yellow to brown solid | [3] |

| IUPAC Name | 2-hydroxy-5-iodobenzaldehyde | [6] |

| Synonyms | 5-Iodosalicylaldehyde | [3][6] |

Theoretical Solubility Profile

The solubility of this compound is dictated by the interplay of its three functional groups: a hydroxyl (-OH) group, an iodine (-I) atom, and an aldehyde (-CHO) group, all attached to a benzene ring. The principle of "like dissolves like" is a useful starting point for predicting its solubility.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

-

Aqueous Solubility : The presence of the hydroxyl group allows for hydrogen bonding with water molecules, which would suggest some degree of aqueous solubility. However, the bulky, nonpolar benzene ring and the large iodine atom contribute significantly to the molecule's hydrophobicity. Consequently, this compound has limited solubility in water.[3] For comparison, the parent compound, benzaldehyde, has a reported water solubility of approximately 0.3 g/100 mL at room temperature.[7] The hydroxyl group on the subject compound likely imparts slightly greater water solubility than benzaldehyde, but it remains poorly soluble overall.

-

Organic Solvent Solubility : The aromatic ring and the overall somewhat nonpolar character of the molecule suggest good solubility in many organic solvents. It is reported to be soluble in polar organic solvents like ethanol and ether.[3] This is consistent with the general principle that organic compounds with both polar and nonpolar regions are often soluble in solvents of intermediate polarity.

-

Acid-Base Reactivity and Solubility : The hydroxyl group attached to the aromatic ring gives the molecule weak acidic properties (it is a phenol). Therefore, it is expected to be insoluble in acidic solutions like 5% hydrochloric acid. However, in the presence of a strong base, such as 5% sodium hydroxide, the hydroxyl group can be deprotonated to form a sodium phenoxide salt. This salt is ionic and therefore should be significantly more soluble in aqueous solutions than the neutral compound. It may show limited or no solubility in a weak base like 5% sodium bicarbonate, as phenols are generally not acidic enough to react with bicarbonate.

Experimental Determination of Solubility

A systematic approach is necessary to experimentally verify the theoretical solubility profile. The following protocols are standard methods for qualitatively assessing the solubility of an organic compound.

General Experimental Workflow

Caption: A flowchart for the systematic qualitative solubility testing of this compound.

Step-by-Step Protocols

The following procedures are adapted from standard organic chemistry laboratory techniques for solubility determination.[8][9]

1. Water Solubility Test

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.

-

Observe if the solid dissolves completely.

-

Expected Outcome : The compound will be largely insoluble.

2. 5% NaOH Solubility Test

-

To the test tube containing the undissolved compound from the water test (or a fresh 25 mg sample), add 0.75 mL of 5% aqueous sodium hydroxide solution in portions.

-

Shake the tube vigorously.

-

Observe for dissolution.

-

Expected Outcome : The compound should dissolve due to the formation of the sodium salt of the phenoxide. This indicates the presence of a weakly acidic functional group.

3. 5% NaHCO₃ Solubility Test

-

Place approximately 25 mg of the compound into a clean test tube.

-

Add 0.75 mL of 5% aqueous sodium bicarbonate solution.

-

Shake vigorously and observe for any effervescence (release of CO₂ gas) and/or dissolution.

-

Expected Outcome : The compound is not expected to dissolve, as phenols are typically not acidic enough to be deprotonated by the weak base, bicarbonate.

4. 5% HCl Solubility Test

-

Place approximately 25 mg of the compound into a clean test tube.

-

Add 0.75 mL of 5% aqueous hydrochloric acid solution.

-

Shake vigorously and observe for any signs of dissolution.

-

Expected Outcome : The compound will be insoluble, as it does not possess a basic functional group to react with the acid.

5. Organic Solvent Solubility Test (Qualitative)

-

Place approximately 25 mg of the compound into separate clean test tubes.

-

Add 1 mL of an organic solvent (e.g., ethanol, diethyl ether, ethyl acetate, chloroform) to each tube.

-

Shake and observe for dissolution.

-

Expected Outcome : The compound is expected to be soluble in these common organic solvents.[3]

Summary of Expected Solubility Characteristics

| Solvent | Predicted Solubility | Rationale |

| Water | Limited/Poor | The hydrophobic benzene ring and iodine atom counteract the hydrogen bonding potential of the hydroxyl group.[3] |

| 5% NaOH (aq) | Soluble | The acidic phenolic hydroxyl group reacts to form a soluble sodium phenoxide salt. |

| 5% NaHCO₃ (aq) | Insoluble | The phenolic proton is not acidic enough to react with the weak bicarbonate base. |

| 5% HCl (aq) | Insoluble | The compound lacks a basic functional group to be protonated. |

| Ethanol | Soluble | A polar organic solvent that can interact with both the polar and nonpolar parts of the molecule.[3] |

| Diethyl Ether | Soluble | A common organic solvent capable of dissolving moderately polar to nonpolar compounds.[3] |

| Ethyl Acetate | Soluble | An organic solvent of intermediate polarity. |

| Chloroform | Soluble | A nonpolar organic solvent that can effectively solvate the aromatic ring. |

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar aromatic compound. Its limited solubility in water and good solubility in common organic solvents are key considerations for its handling and use in synthetic and pharmaceutical applications. The weakly acidic nature of its phenolic hydroxyl group allows for its dissolution in strong aqueous bases, a property that can be exploited in extraction and purification processes. The experimental protocols outlined in this guide provide a framework for researchers to confirm these characteristics and to further quantify the solubility of this important chemical intermediate in various solvent systems.

References

- 1. scbt.com [scbt.com]

- 2. This compound - CAS:50765-11-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. CAS 1761-62-2: 5-Iodosalicylaldehyde | CymitQuimica [cymitquimica.com]

- 4. 1761-62-2 CAS MSDS (2-HYDROXY-5-IODO-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 5-Iodosalicylaldehyde 97 1761-62-2 [sigmaaldrich.com]

- 6. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the solubility of benzaldehyde in water? - Blog [sinoshiny.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Safe Handling of Iodinated Benzaldehydes for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis Landscape with Iodinated Benzaldehydes

Iodinated benzaldehydes are a class of halogenated aromatic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of both a reactive aldehyde group and an iodine substituent on the aromatic ring provides two distinct points for molecular modification, making them valuable building blocks in organic synthesis.[1][2] The iodine atom, in particular, facilitates various carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.

However, the same reactivity that makes these compounds synthetically useful also necessitates a thorough understanding of their potential hazards. As with all halogenated aromatic compounds, careful handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.[3] This guide provides a comprehensive overview of the safety, handling, and hazard information for iodinated benzaldehydes, with a focus on the ortho-, meta-, and para- isomers. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to work with these reagents safely and effectively. While the toxicological properties of iodinated benzaldehydes have not been fully investigated, this guide synthesizes the available data with established principles of laboratory safety for handling halogenated aromatic compounds.[4]

Chemical and Physical Properties: A Comparative Overview

The position of the iodine atom on the benzaldehyde ring influences the physical properties of the isomers. Understanding these differences is crucial for their appropriate handling and storage.

| Property | 2-Iodobenzaldehyde | 3-Iodobenzaldehyde | 4-Iodobenzaldehyde |

| CAS Number | 26260-02-6 | 696-41-3 | 15164-44-0 |

| Molecular Formula | C₇H₅IO | C₇H₅IO | C₇H₅IO |

| Molecular Weight | 232.02 g/mol | 232.02 g/mol | 232.02 g/mol [5][6] |

| Appearance | - | White to pale yellow crystalline powder, crystals, or needles[7] | Pale yellow to brown solid with an aromatic odor[1][8] |

| Melting Point | 36-39 °C | 57-60 °C[7] | 78-82 °C[9] |

| Boiling Point | - | 124-125 °C at 13 mmHg[7] | 265 °C[9] |

| Solubility | - | Slightly soluble in water[7] | Limited solubility in water; soluble in organic solvents like ethanol and ether[1][8] |

| Sensitivity | - | Air & Light Sensitive[7] | Air & Light Sensitive |

Hazard Identification and GHS Classification

Iodinated benzaldehydes are classified as hazardous substances. The primary hazards are skin, eye, and respiratory tract irritation.[5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Hazard Statements for Iodinated Benzaldehydes:

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

Caption: GHS Hazard classification and recommended PPE for iodinated benzaldehydes.

Toxicology Profile: Understanding the Risks

The toxicological properties of iodinated benzaldehydes have not been fully investigated.[4] However, information can be inferred from the known toxicology of benzaldehyde and general principles of halogenated aromatic compounds.

Benzaldehyde Toxicology Summary:

-

Metabolism: Benzaldehyde is rapidly metabolized to benzoic acid in the skin.[10] It is then conjugated with glycine or glucuronic acid and excreted in the urine.[10]

-

Acute Toxicity: Benzaldehyde has low acute toxicity. The oral LD50 in rats and mice ranges from 800 to 2850 mg/kg.[10][11]

-

Irritation: Undiluted benzaldehyde is irritating to the eyes and skin.[10] Repeated inhalation can cause ocular and nasal irritation.[10]

-

Sensitization: Benzaldehyde is generally not considered a contact sensitizer, though allergic reactions have been reported in maximization tests.[10]

-

Carcinogenicity: The National Toxicology Program found no evidence of carcinogenicity in rats and some evidence in mice.[10]

Considerations for Iodinated Benzaldehydes: The presence of the iodine atom can influence the toxicological profile of the molecule. While specific data is lacking, it is prudent to handle these compounds with a higher degree of caution than benzaldehyde itself. The potential for the iodine atom to be released or to influence metabolic pathways is a key consideration.

Reactivity and Stability: A Guide for the Synthetic Chemist

Iodinated benzaldehydes are generally stable under normal laboratory conditions.[2] However, they are sensitive to air and light and should be stored accordingly.[7]

Key Reactivity Information:

-

Incompatible Materials: Iodinated benzaldehydes are incompatible with strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of carbon monoxide, carbon dioxide, and hydrogen iodide.[2] A study on the thermal decomposition of 2- and 4-iodobenzyl iodide showed that at high temperatures, the C-I bond cleaves to form various isomers.[8][12]

-

Reactivity of the Iodine Substituent: The iodine atom is a key site for reactivity and can participate in a range of substitution and coupling reactions.[13] Its reactivity is enhanced by the electron-withdrawing aldehyde group.[13] The position of the iodine atom (ortho, meta, or para) influences its reactivity in electrophilic aromatic substitution reactions.[1][13] For example, in 3-iodo-5-nitrobenzaldehyde, the iodine atom is an ortho-, para-director, while the aldehyde group is a meta-director, influencing the regioselectivity of nitration.[13]

-

Reactivity of the Aldehyde Group: The aldehyde group readily participates in reactions such as condensations (e.g., Knoevenagel condensation), oxidations, and reductions.[13]

Caption: Reactivity profile of iodinated benzaldehydes.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with iodinated benzaldehydes.

Engineering Controls

-

Chemical Fume Hood: All manipulations of iodinated benzaldehydes, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood.[3] Keep the sash at the lowest possible height.[3]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling these compounds.[3]

-

Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[14] A face shield should be worn over safety glasses when there is a risk of explosion or a large splash.[14]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn.[3] Inspect gloves for any tears or perforations before use and change them frequently, especially after direct contact with the chemical.[14]

-

Lab Coat: A chemically resistant lab coat or apron should be worn and kept buttoned.[14]

-

Footwear: Closed-toe shoes are required in the laboratory.[14]

-

-

Respiratory Protection: In cases of inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3]

Handling Procedures

-

Avoid Inhalation, Ingestion, and Skin Contact: Do not smell or taste chemicals.[14]

-

Minimize Dust Generation: Handle solid compounds carefully to avoid creating dust.

-

Use Appropriate Tools: Use glass pipettes, syringes, or other appropriate tools for transferring the chemical to minimize spills.[3]

-

Hygiene: Wash hands thoroughly with soap and water after handling iodinated benzaldehydes, even if gloves were worn.[14] Do not eat, drink, or apply cosmetics in the laboratory.[14]

Storage Requirements

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

-

Incompatibilities: Store away from strong oxidizing agents.[2]

-

Light and Air Sensitivity: Protect from direct sunlight and store under an inert atmosphere, as these compounds are light and air-sensitive.[7]

-

Temperature: Store in a cool place. Some sources recommend refrigeration.

Accidental Release and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or exposure.

Spill Cleanup

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.[3]

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team or environmental health and safety (EHS) office.

-

Prevent the spill from entering drains.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected skin with plenty of water.[2] Remove contaminated clothing and shoes.[2] Wash clothing before reuse. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal Plan: Managing Halogenated Waste

Proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination.[3] These compounds must be treated as hazardous waste.[3]

Disposal Protocol:

-

Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3][15] This is crucial as the disposal of halogenated waste is often more costly and requires specific treatment processes.[15][16]

-

Container: Use a designated, properly labeled hazardous waste container. The container must be compatible with the waste and kept tightly sealed when not in use.[3][16]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[3]

-

Collection: Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.[3]

-

Disposal: Follow your institution's hazardous waste disposal procedures. Contact your EHS office for pickup and disposal.[3]

Conclusion: A Commitment to Safety in Chemical Synthesis